Fmoc-thr-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

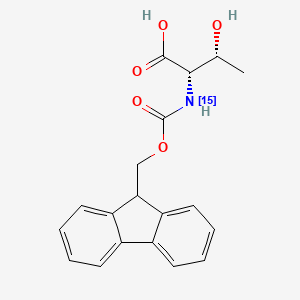

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-UGFDDMHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of ¹⁵N-Labeled Fmoc-Threonine in Peptide Synthesis and Structural Biology

This guide provides an in-depth exploration of Fmoc-Thr-OH-¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and, most importantly, its application in solid-phase peptide synthesis (SPPS) and advanced analytical techniques. This document is designed to be a practical resource, offering not just protocols but also the scientific rationale behind them.

Understanding the Nomenclature: The Critical Role of Side-Chain Protection

A frequent point of confusion is the distinction between Fmoc-Thr-OH-¹⁵N and its tert-butyl protected counterpart, Fmoc-Thr(tBu)-OH-¹⁵N. While the former refers to the threonine amino acid with a free hydroxyl (-OH) group on its side chain, it is the latter that is predominantly used in standard Fmoc-based solid-phase peptide synthesis (SPPS).

The hydroxyl group of threonine is nucleophilic and can undergo undesired side reactions during peptide coupling, such as acylation by the activated carboxyl group of the incoming amino acid. To prevent this and ensure the fidelity of the peptide sequence, the side-chain hydroxyl group is temporarily protected with a tert-butyl (tBu) group. This protecting group is stable under the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final peptide cleavage from the resin (e.g., with trifluoroacetic acid, TFA).

Therefore, for the remainder of this guide, we will focus on Fmoc-Thr(tBu)-OH-¹⁵N as the primary reagent for SPPS.

Physicochemical Properties

The incorporation of the ¹⁵N isotope results in a nominal mass increase of one Dalton compared to the unlabeled analogue. This mass difference is the cornerstone of its application in mass spectrometry-based quantitative proteomics.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Labeled CAS Number | Unlabeled CAS Number |

| Fmoc-Thr(tBu)-OH-¹⁵N | C₂₃H₂₇¹⁵NO₅ | 398.46 | 387867-81-4, 1217449-23-4 | 71989-35-0[1][][3] |

| Fmoc-Thr-OH | C₁₉H₁₉NO₅ | 341.36 | 73731-37-0 | 73731-37-0[4][5] |

Synthesis and Quality Control of Fmoc-Thr(tBu)-OH-¹⁵N

The synthesis of Fmoc-Thr(tBu)-OH-¹⁵N is a multi-step process that begins with the introduction of the ¹⁵N isotope.

Isotope Incorporation

The ¹⁵N atom is typically introduced early in the synthesis of the threonine backbone. This can be achieved through various methods, including enzymatic synthesis or chemical synthesis starting from a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl. Asymmetric synthesis strategies are employed to ensure the correct stereochemistry (L-threonine).

Side-Chain and Nα-Protection

Once ¹⁵N-labeled L-threonine is obtained, the side-chain hydroxyl group is protected as a tert-butyl ether. This is often achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst. Following side-chain protection, the α-amino group is protected with the Fmoc group by reacting it with a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Sources

The Indispensable Role of ¹⁵N Isotopes in Protein Structure Determination: A Technical Guide

For researchers, scientists, and drug development professionals venturing into the intricate world of protein structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool. This guide provides an in-depth exploration of the cornerstone of modern biomolecular NMR: the use of the stable nitrogen isotope, ¹⁵N. We will delve into the fundamental principles, experimental workflows, and data interpretation, offering not just a methodology, but a framework for understanding the causality behind experimental choices.

The Quantum Leap: Why ¹⁵N is Essential for Protein NMR

At the heart of protein NMR lies the ability to distinguish and analyze signals from individual atoms within a large biomolecule. While hydrogen (¹H) atoms are abundant, their signals in a one-dimensional NMR spectrum of a protein overlap so severely that they are largely uninterpretable for molecules larger than about 10 kDa.[1] This is where isotopic labeling becomes paramount.

The most abundant nitrogen isotope, ¹⁴N, which constitutes over 99.6% of natural nitrogen, is not amenable to high-resolution NMR. Its nuclear spin of 1 results in a quadrupole moment, leading to very broad and often undetectable NMR signals.[2] In stark contrast, the stable isotope ¹⁵N possesses a nuclear spin of 1/2. This fundamental quantum property gives rise to sharp, well-resolved signals, making it the ideal probe for studying the protein backbone.[2]

However, the low natural abundance of ¹⁵N (approximately 0.37%) necessitates the artificial enrichment of the protein sample.[1] This process, known as isotopic labeling, is the first critical step in a cascade of experiments that unlock atomic-resolution insights into protein structure, dynamics, and interactions.

From Culture to Magnet: The Art and Science of ¹⁵N Labeling

The most common and cost-effective method for uniformly labeling a protein with ¹⁵N is through recombinant expression in Escherichia coli.[2][3] The core principle is to grow the bacteria in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[2][3]

A Validated Protocol for Uniform ¹⁵N Labeling in E. coli

This protocol is a self-validating system, where successful protein expression and purification are the initial indicators of a viable sample for NMR analysis.

Day 1: Transformation

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the protein of interest.

-

Plate the transformed cells on a minimal medium agar plate containing the appropriate antibiotic for selection.

-

Incubate overnight at 37°C.

Day 2: Starter Culture

-

Inoculate a 5 mL starter culture of minimal medium (containing ¹⁵NH₄Cl) with a single colony from the plate.

-

Grow overnight at 37°C with shaking. This allows the cells to adapt to the minimal medium.

Day 3: Large-Scale Expression

-

Use the overnight starter culture to inoculate 1 liter of minimal medium containing ¹⁵NH₄Cl, glucose (as the carbon source), and necessary vitamins and trace elements in a sterile shaker flask.[4]

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Reduce the temperature to 18-25°C and continue shaking for another 12-16 hours. The lower temperature often improves protein solubility.

-

Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification and Sample Preparation:

-

Purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

The final NMR sample should have a protein concentration of 0.1-1 mM in a suitable buffer.[4]

-

The buffer should have a pH below 6.5 to minimize the exchange rate of backbone amide protons with the solvent, which can lead to signal broadening and loss.[4]

-

The sample must contain 5-10% deuterium oxide (D₂O) for the NMR instrument's lock system.[4]

The Protein's Fingerprint: The ¹⁵N-HSQC Experiment

The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of protein NMR.[5] It serves as a "fingerprint" of the protein, providing a wealth of information about its structural integrity and homogeneity.[5][6]

The HSQC experiment correlates the chemical shift of each backbone amide proton (¹H) with that of its directly bonded nitrogen (¹⁵N).[5] The result is a 2D spectrum where each peak represents a unique amide group in the protein (with the exception of proline residues, which lack a backbone amide proton).[7]

Interpreting the ¹⁵N-HSQC Spectrum: A Diagnostic Tool

The quality of the ¹⁵N-HSQC spectrum is a critical checkpoint before proceeding with more time-consuming experiments.

-

Well-folded proteins typically exhibit a wide dispersion of peaks in both the ¹H (roughly 6-10 ppm) and ¹⁵N dimensions. This indicates that the amide groups are in diverse chemical environments, characteristic of a stable tertiary structure.[7]

-

Disordered or unfolded proteins show a narrow clustering of peaks in the ¹H dimension (around 8.0-8.5 ppm).[7][8] This suggests that the amide groups are in similar, solvent-exposed environments.

-

The number of peaks should correspond to the number of non-proline residues in the protein sequence.[7]

| Spectral Feature | Indication of a Well-Behaved Sample | Potential Issues |

| Peak Dispersion | Wide spread of peaks in both ¹H and ¹⁵N dimensions | Narrow clustering of peaks (especially in ¹H) suggests disorder or unfolding.[7] |

| Peak Linewidth | Uniformly narrow peaks | Broad peaks can indicate aggregation or intermediate exchange dynamics. |

| Number of Peaks | Corresponds to the number of non-proline residues | Fewer peaks may suggest aggregation or dynamics; more peaks could mean multiple conformations or degradation.[7][8] |

Beyond the Fingerprint: Applications of ¹⁵N-Based NMR

With a high-quality ¹⁵N-HSQC spectrum in hand, a multitude of structural and dynamic questions can be addressed.

Mapping Binding Interfaces: Chemical Shift Perturbation

Chemical Shift Perturbation (CSP) is a powerful technique for identifying the binding site of a ligand or another protein.[9][10] The experiment involves recording a series of ¹⁵N-HSQC spectra of the ¹⁵N-labeled protein while titrating in an unlabeled binding partner.[9][11]

Residues at the binding interface, and those that undergo a conformational change upon binding, will experience a change in their chemical environment, resulting in a shift of their corresponding peaks in the HSQC spectrum.[10][12] By plotting the magnitude of these chemical shift changes against the residue number, the interaction surface can be mapped onto the protein's structure.[13]

The combined chemical shift perturbation (Δδ) is calculated using the following equation:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[13]

Probing Protein Dynamics: ¹⁵N Relaxation Studies

Proteins are not static entities; their function is intimately linked to their dynamic motions, which occur over a wide range of timescales. ¹⁵N NMR relaxation experiments are uniquely suited to characterize these motions at atomic resolution, particularly on the picosecond to nanosecond timescale.[14][15]

The primary experiments measure three key parameters for each backbone amide:

-

R₁ (Longitudinal Relaxation Rate): Describes the return of the nuclear magnetization to its equilibrium state along the main magnetic field.

-

R₂ (Transverse Relaxation Rate): Describes the decay of magnetization in the plane perpendicular to the main magnetic field. It is sensitive to slower motions and chemical exchange processes.

-

¹⁵N-{¹H} Nuclear Overhauser Effect (NOE): Measures the change in the ¹⁵N signal intensity upon saturation of the amide proton signals. It is particularly sensitive to fast (ps-ns) internal motions.[14][16]

These relaxation parameters can be analyzed using the "model-free" formalism to extract residue-specific information about the protein's dynamics:[17]

-

S² (Order Parameter): A measure of the spatial restriction of the N-H bond vector's motion. An S² value of 1 indicates a completely rigid bond, while a value of 0 signifies unrestricted motion.

-

τₑ (Effective Internal Correlation Time): The timescale of the local internal motions.

-

Rₑₓ (Chemical Exchange Contribution): An additional contribution to R₂ that arises from slower conformational exchange processes on the microsecond to millisecond timescale.

Overcoming the Size Barrier: TROSY for Large Proteins

For proteins larger than ~30 kDa, the slow tumbling in solution leads to rapid transverse relaxation (large R₂) and severe line broadening in standard HSQC spectra, often to the point where signals are undetectable.[18] Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment that overcomes this limitation, extending the reach of solution NMR to macromolecules up to and even exceeding 100 kDa.[18][19]

TROSY works by exploiting the interference between two different relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy).[20] This clever manipulation results in one of the four components of the amide signal being significantly sharper and longer-lived than the others. The TROSY experiment selectively detects only this sharp component, resulting in dramatically improved spectral quality for large proteins.[20] For optimal performance, TROSY experiments are often combined with deuteration of the protein, which further reduces relaxation rates.[20]

Conclusion: The Enduring Power of ¹⁵N in Structural Biology

The strategic incorporation of ¹⁵N isotopes has revolutionized protein NMR spectroscopy, transforming it from a niche technique for small proteins into a versatile tool for probing the structure, dynamics, and interactions of a vast range of biological macromolecules. From the initial quality control provided by the ¹⁵N-HSQC "fingerprint" to the detailed mapping of binding interfaces and the intricate characterization of backbone dynamics, ¹⁵N-based experiments provide an unparalleled level of insight at atomic resolution. As NMR technology continues to advance, the humble ¹⁵N isotope will undoubtedly remain at the core of efforts to unravel the complex molecular mechanisms that underpin life.

References

-

Mapping Protein−Protein Interactions in Solution by NMR Spectroscopy. Biochemistry. [Link]

-

Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. Journal of Biomolecular NMR. [Link]

-

15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding. National Institutes of Health. [Link]

-

Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. SpringerLink. [Link]

-

The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. RéNaFoBiS. [Link]

-

Quantitative analysis of multisite protein ligand interactions by NMR: binding of intrinsically disordered p53 transactivation subdomains with the TAZ2 domain of CBP. National Institutes of Health. [Link]

-

modelfree-protein15n. PyPI. [Link]

-

Ligand Binding by Chemical Shift Perturbation. Baylor College of Medicine. [Link]

-

NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences. [Link]

-

Solution NMR Experiment for Measurement of 15N-1H Residual Dipolar Couplings in Large Proteins and Supramolecular Complexes. National Institutes of Health. [Link]

-

Chemical Shift Mapping. Protein NMR. [Link]

-

NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins. JuSER. [Link]

-

TROSY-type Triple-Resonance Experiments for Sequential NMR Assignments of Large Proteins. BioNMR Lab @ USTC. [Link]

-

¹⁵N Relaxation Experiments to Probe Protein Dynamics. Medium. [Link]

-

15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. CoMD/NMR. [Link]

-

Expressing 15N labeled protein. University of Cambridge. [Link]

-

Characterization of Protein-Ligand Interactions. Creative Biostructure. [Link]

-

Collecting a 15N Edited HSQC. University of Nebraska–Lincoln. [Link]

-

15N-HSQC. University of Leicester. [Link]

-

T2_15N_HSQC.nan. Protocols.io. [Link]

-

15N. Protein NMR. [Link]

-

Backbone Dynamics of Barstar: A 15N NMR Relaxation Study. National Centre for Biological Sciences. [Link]

-

Quantitative Analysis of Multisite Protein–Ligand Interactions by NMR: Binding of Intrinsically Disordered p53 Transactivation Subdomains with the TAZ2 Domain of CBP. Journal of the American Chemical Society. [Link]

-

Some NMR experiments and a structure determination employing a [15N,2H] enriched protein. PubMed. [Link]

-

Chemical shift perturbations of the 1 HN and 15 N resonances of... ResearchGate. [Link]

-

Quantitative analysis of protein–ligand interactions by NMR. ResearchGate. [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]

-

New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's group at the University of Toronto. [Link]

-

6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Chemistry LibreTexts. [Link]

-

15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets. National Center for Biotechnology Information. [Link]

-

Speeding up direct 15N detection: hCaN 2D NMR experiment. National Institutes of Health. [Link]

-

relax - NMR analysis software. relax. [Link]

-

15N-TROSY. CUNY. [Link]

-

NMR structure determination of proteins and protein complexes larger than 20 kDa. Current Opinion in Chemical Biology. [Link]

-

Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. National Institutes of Health. [Link]

-

Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance. [Link]

-

15N-HSQC(Video 1). YouTube. [Link]

-

A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein,... ResearchGate. [Link]

-

1H-15N HSQC. Protein NMR. [Link]

-

Model-Free or Not?. National Institutes of Health. [Link]

-

15N – HSQC. CUNY. [Link]

-

Troubleshooting Acquisition Related Problems. NMR. [Link]

-

Modelfree Tutorial using Ubiquitin. CoMD/NMR. [Link]

-

1H-15N HSQC. Iowa State University Biological NMR Facility. [Link]

-

NMR-Based Methods for Protein Analysis. ACS Publications. [Link]

Sources

- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

- 7. aheyam.science [aheyam.science]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. researchgate.net [researchgate.net]

- 12. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 13. researchgate.net [researchgate.net]

- 14. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins - JuSER [juser.fz-juelich.de]

- 16. d-nb.info [d-nb.info]

- 17. Model-Free or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gmclore.org [gmclore.org]

- 19. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]

A Technical Guide to the Solubility of Fmoc-L-Threonine-15N in DMF and DMSO for Solid-Phase Peptide Synthesis

Foreword: The Criticality of Solubility in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the seemingly simple step of dissolving an amino acid is a critical control point that dictates the success and purity of the final peptide product. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility characteristics of Fmoc-protected amino acids is not merely academic; it is the bedrock of robust and reproducible synthetic protocols. This guide provides an in-depth technical exploration of the solubility of N-α-Fmoc-L-Threonine-¹⁵N (Fmoc-Thr-OH-¹⁵N) in two of the most prevalent and indispensable solvents in SPPS: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

The incorporation of isotopically labeled amino acids, such as ¹⁵N-labeled threonine, is a powerful technique for a variety of applications, including protein structure determination by NMR and metabolic studies. The physicochemical properties of isotopically labeled amino acids are nearly identical to their unlabeled counterparts, and thus, their solubility behavior is expected to be the same. This guide will, therefore, refer to the solubility data of Fmoc-Thr-OH, with the understanding that it is directly applicable to Fmoc-Thr-OH-¹⁵N.

Physicochemical Landscape: Understanding Fmoc-Thr-OH and the Solvents

To appreciate the nuances of solubility, we must first understand the molecular characteristics of the solute and the solvents.

-

Fmoc-L-Threonine (Fmoc-Thr-OH): This derivative of the amino acid threonine is characterized by the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. The threonine side chain contains a secondary hydroxyl group, which can participate in hydrogen bonding. This combination of a large nonpolar moiety and a polar, hydrogen-bonding side chain results in a molecule with moderate polarity.

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant. Its ability to solvate a wide range of organic molecules, including protected amino acids, has made it the workhorse solvent for SPPS.[1] However, DMF can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[1]

-

Dimethyl Sulfoxide (DMSO): DMSO is another highly polar aprotic solvent with excellent solvating power, often exceeding that of DMF for certain compounds.[2] It is particularly effective at disrupting intermolecular hydrogen bonds. A key practical consideration is its hygroscopic nature; the presence of water can significantly impact the solubility of some compounds.[3]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for Fmoc-Thr-OH in DMF and DMSO. It is important to note that solubility can be influenced by factors such as the purity of the solute and solvent, temperature, and the specific experimental conditions.

| Solvent | Reported Solubility (Quantitative) | Reported Solubility (Qualitative) | Molar Concentration (approx.) |

| DMF | Not widely reported in precise quantitative terms | "Excellent solubility", "Clearly soluble"[4] | ~250 mM[4] |

| DMSO | 100 mg/mL[4], 175 mg/mL[3] | - | 293 mM - 513 mM |

Analysis of the Data:

For DMSO, the reported quantitative values are significantly high, confirming its exceptional capacity to dissolve Fmoc-Thr-OH. The requirement for ultrasonic assistance in some cases suggests that the dissolution process in DMSO can be kinetically limited, and physical agitation can be crucial to overcome the initial energy barrier for dissolution.[3][4]

The "Why": Causality Behind Experimental Choices

As a Senior Application Scientist, it is imperative to move beyond simply stating protocols and delve into the reasoning that underpins them.

Solvent Selection: DMF vs. DMSO

The choice between DMF and DMSO is often dictated by the specific requirements of the peptide sequence and the synthesis protocol.

-

DMF: The Standard Choice: Due to its long-standing use and proven efficacy, DMF is the default solvent for most SPPS applications.[] Its ability to swell the polystyrene resins commonly used in SPPS and its compatibility with most coupling reagents make it a reliable choice.[1] For Fmoc-Thr-OH, its high solubility in DMF ensures that it is readily available for the coupling reaction.

-

DMSO: The Problem Solver: DMSO is often employed when solubility issues arise with other Fmoc-amino acids or with the growing peptide chain itself.[1] Its superior ability to disrupt secondary structures and aggregates can be advantageous for "difficult sequences" prone to aggregation.[6] Given the high solubility of Fmoc-Thr-OH in DMSO, it can be an excellent alternative or co-solvent to enhance the overall efficiency of the synthesis.

The Role of Sonication and Anhydrous Solvents

-

Sonication: The application of ultrasonic waves provides energy to the solution, which can break down solute aggregates and accelerate the dissolution process.[7] For compounds like Fmoc-Thr-OH in a viscous solvent like DMSO, sonication can significantly reduce the time required to achieve a clear, homogenous solution.

-

Anhydrous Solvents: The presence of water in polar aprotic solvents like DMSO can have a detrimental effect on the solubility of certain organic compounds. Water molecules can form strong hydrogen bonds with the solute, potentially competing with the solvent and hindering dissolution. Furthermore, in the context of SPPS, water can react with activated amino acids, leading to hydrolysis and the formation of byproducts. Therefore, the use of fresh, anhydrous DMSO is strongly recommended to ensure consistent and optimal solubility.[2][3]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring complete dissolution and solution stability.

Protocol for Preparation of Fmoc-Thr-OH-¹⁵N Solution in DMF

-

Reagent and Glassware Preparation: Ensure the use of high-purity, peptide synthesis-grade DMF. Use a clean, dry glass vial with a magnetic stir bar.

-

Weighing: Accurately weigh the required amount of Fmoc-Thr-OH-¹⁵N into the vial.

-

Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).

-

Dissolution: Stir the mixture at room temperature. Visually inspect the solution for any undissolved particles. In most cases, Fmoc-Thr-OH will dissolve readily in DMF with gentle agitation.

-

Verification: A clear, particulate-free solution indicates complete dissolution. The stability of Fmoc-amino acids in DMF is generally good for the duration of a standard coupling reaction.[1]

Protocol for Preparation of Fmoc-Thr-OH-¹⁵N Solution in DMSO

-

Reagent and Glassware Preparation: Use fresh, anhydrous, peptide synthesis-grade DMSO.[3] Use a clean, dry glass vial.

-

Weighing: Accurately weigh the required amount of Fmoc-Thr-OH-¹⁵N into the vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Dissolution with Sonication: Place the sealed vial in an ultrasonic bath. Sonicate for 5-10 minute intervals, checking for dissolution after each interval. Avoid excessive heating of the sample.

-

Verification: The solution should be completely clear and free of any visible particles. Due to the hygroscopic nature of DMSO, it is advisable to prepare the solution immediately before use.

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process and workflow for preparing Fmoc-Thr-OH-¹⁵N solutions for SPPS.

Sources

Storage Stability of Isotope-Labeled Fmoc Amino Acids: A Technical Guide

Executive Summary

The chemical stability of isotope-labeled (

This guide moves beyond standard "store at 4°C" advice. It establishes a self-validating storage ecosystem designed to prevent the three primary failure modes: Hydrolytic Fmoc Cleavage , Enantiomeric Drift (Racemization) , and Oxidative Degradation .

Part 1: Mechanisms of Degradation

Understanding why these reagents fail is the first step to preventing loss. The presence of stable isotopes does not introduce new degradation pathways, but it demands we treat standard pathways with zero tolerance.

Autocatalytic Fmoc Cleavage

The Fmoc group is base-labile.[1] The primary threat during storage is moisture-induced autocatalysis .

-

Mechanism: Trace moisture hydrolyzes the Fmoc ester or residual solvent (e.g., ethyl acetate) to form acid. More critically, if any free amine is generated (via spontaneous cleavage), it acts as a base, deprotonating the fluorenyl ring proton (

) of neighboring molecules, triggering a cascade of elimination reactions. -

Result: Formation of dibenzofulvene and free amino acid, rendering the reagent useless for SPPS (Solid Phase Peptide Synthesis).

Racemization (Enantiomeric Drift)

-

Risk Factors: High pH, moisture, and temperature.

-

Critical Residues: Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH are highly susceptible. The imidazole ring of Histidine can act as an intramolecular base, abstracting the

-proton even in solid state if moisture facilitates mobility. -

Isotope Impact: Deuterated

-carbons (

Oxidative Degradation

-

Targets: Methionine (Sulfoxide formation), Cysteine (Disulfide bridging), Tryptophan (Indole oxidation).

-

Trigger: Atmospheric oxygen, accelerated by light and trace metals.

Part 2: The Storage Protocol (Standard Operating Procedure)

This protocol treats isotope-labeled reagents as Non-Renewable Assets .

Phase 1: Receipt & Aliquoting (The "Zero-Freeze" Rule)

Repeated freeze-thaw cycles introduce condensation. Isotope-labeled reagents should be aliquoted immediately upon receipt.

Protocol:

-

Equilibrate: Allow the manufacturer's bottle to warm to room temperature inside a desiccator (2–4 hours) before opening. Never open a cold bottle.

-

Environment: Work in a glove box or a low-humidity hood.

-

Aliquot: Distribute the bulk powder into amber glass vials with Teflon-lined caps.

-

Usage Units: Aliquot amounts typically used for one synthesis run (e.g., 0.5 mmol or 1.0 mmol).

-

QC Aliquot: Create one small aliquot (10 mg) specifically for future analytical validation.

-

-

Seal: Backfill vials with Argon or Nitrogen before capping. Parafilm is insufficient; use high-quality screw caps.

Phase 2: Storage Conditions

| Parameter | Standard Fmoc AA | Isotope-Labeled Fmoc AA | Reason |

| Temperature | 4°C (Fridge) | -20°C (Freezer) | Arrhenius equation: Lower T exponentially slows degradation kinetics. |

| Atmosphere | Air (tightly capped) | Argon/Nitrogen Headspace | Prevents oxidation (Met/Trp/Cys) and moisture ingress. |

| Container | Plastic/Glass | Amber Glass Only | Plastic is permeable to moisture/oxygen over years. Amber blocks UV. |

| Desiccant | Silica Gel |

Phase 3: Workflow Visualization

Figure 1: Optimized workflow for handling high-value isotope-labeled amino acids to minimize moisture exposure and freeze-thaw degradation.

Part 3: Self-Validating Quality Control

Do not assume stability. Prove it before committing to a synthesis.

The "Solubility Test" (Visual)

Before loading the reagent onto a synthesizer:

-

Dissolve the aliquot in DMF (Dimethylformamide).

-

Pass: Solution is crystal clear.

-

Fail: Turbidity or suspended particles. This indicates Fmoc-polymerization or hydrolysis products (free amino acids are often less soluble in organic solvents than protected ones).

-

Action: If turbid, filter and check purity, or discard. Do not use for automated synthesis as it will clog lines.

Analytical Verification (HPLC/LC-MS)

For critical syntheses, use the "QC Aliquot" created during Phase 1.

-

Method: Reverse-Phase HPLC (C18 column).

-

Gradient: 5-95% Acetonitrile in Water (0.1% TFA).

-

Detection: UV at 254 nm (Fmoc) and 214 nm (Amide/Peptide).

-

Criteria:

Part 4: Specific Residue Sensitivities & Troubleshooting

| Amino Acid | Specific Risk | Mitigation Strategy |

| Fmoc-Met-OH | Sulfoxide formation (Met(O)) | Strictly store under Argon. |

| Fmoc-Cys(Trt)-OH | Racemization & Oxidation | Avoid basic environments entirely. Use immediately after dissolving. |

| Fmoc-His(Trt)-OH | Racemization | Store at -20°C. Do not pre-activate for long periods. |

| Fmoc-Arg(Pbf)-OH | Lactam formation | Avoid heating during dissolution. |

| Fmoc-Asp(OtBu)-OH | Aspartimide formation | Not a storage issue, but a synthesis issue. Ensure high purity to avoid |

Quantitative Impact of Impurities

Data derived from Novabiochem and Sigma-Aldrich technical notes [2, 3]:

-

0.1% Acetic Acid: Can terminate ~5% of chains in a 20-mer peptide synthesis (due to low MW and high reactivity).

-

0.5% Free Amine: Leads to "double insertion" (e.g., Leu-Leu instead of Leu), which is often inseparable by HPLC.

Part 5: Degradation Pathway Diagram

Figure 2: The autocatalytic degradation cycle. Once a small amount of free amine is generated (via moisture), it catalyzes the destruction of the remaining stock.

References

Sources

A Technical Guide to the Application of Fmoc-Thr-OH-¹⁵N in Heteronuclear Single Quantum Coherence (HSQC) NMR for Peptide Analysis

Abstract

The site-specific incorporation of stable isotopes, such as ¹⁵N, into peptides offers an unparalleled atomic-level window into their structure, dynamics, and interactions. Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, a powerful and sensitive technique, leverages these isotopic labels to resolve individual amide signals, providing a unique fingerprint of the peptide's molecular environment. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the end-to-end workflow of utilizing Fmoc-Thr-OH-¹⁵N. We will traverse the journey from the strategic incorporation of the ¹⁵N-labeled threonine residue into a target peptide via Solid-Phase Peptide Synthesis (SPPS), through to the meticulous preparation of the NMR sample, and culminating in the acquisition and interpretation of the ¹⁵N HSQC spectrum. The causality behind experimental choices, self-validating protocols, and field-proven insights are interwoven to equip the reader with the expertise to confidently apply this methodology.

Introduction: The Synergy of Isotopic Labeling and HSQC NMR

In the landscape of peptide and protein analysis, understanding the three-dimensional structure and dynamic behavior is paramount to elucidating function. While techniques like X-ray crystallography provide high-resolution static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into molecules in their native solution state.

The ¹⁵N HSQC experiment is a cornerstone of biomolecular NMR.[1][2] It is a two-dimensional experiment that correlates the chemical shifts of amide protons (¹H) with their directly bonded amide nitrogens (¹⁵N).[3] Since the natural abundance of the NMR-active ¹⁵N isotope is a mere 0.37%, isotopic enrichment is typically required for sensitive and timely data acquisition.[4] By selectively introducing a ¹⁵N label at a specific residue, such as threonine, using Fmoc-Thr-OH-¹⁵N, we can use the resulting HSQC spectrum as a precise probe for that region of the peptide.

Each peak in a ¹⁵N HSQC spectrum represents a unique H-N bond, primarily from the peptide backbone amides and certain side chains (e.g., asparagine, glutamine).[2][3] The position (chemical shift) of each peak is exquisitely sensitive to the local chemical environment, making it an ideal tool for studying:

-

Peptide Folding and Misfolding: A well-folded peptide typically displays a well-dispersed set of peaks in the HSQC spectrum, while an unfolded or unstructured peptide shows peaks clustered in a narrow region.[5]

-

Ligand Binding and Drug Interaction: Upon interaction with a binding partner, chemical shift perturbations (CSPs) of specific amide peaks can map the binding interface.[2]

-

Conformational Dynamics: Changes in peak intensities or the appearance of new peaks can indicate conformational exchange on various timescales.

-

Post-Translational Modifications (PTMs): The chemical environment around a PTM site is altered, leading to predictable shifts in the corresponding HSQC peaks.

The use of Fmoc-protected amino acids is the dominant strategy in modern Solid-Phase Peptide Synthesis (SPPS) due to its mild deprotection conditions, which minimizes side reactions and is compatible with a wide range of sensitive modifications.[6] By integrating ¹⁵N-labeled Fmoc-amino acids into this robust synthetic framework, researchers can generate precisely labeled peptides for advanced NMR analysis.

The Workflow: From Synthesis to Spectrum

The successful application of Fmoc-Thr-OH-¹⁵N for HSQC analysis is a multi-stage process that demands precision at each step. This section outlines the complete experimental workflow, from the initial peptide synthesis to the final NMR data acquisition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experimental stages. The protocols are designed to be self-validating, with checkpoints and expected outcomes.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Thr-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

Materials & Reagents:

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[6][7]

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Fmoc-Amino Acids: Standard protected Fmoc-amino acids and Fmoc-Thr(tBu)-OH-¹⁵N.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[7]

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[8]

-

Precipitation Solvent: Cold diethyl ether.

Protocol:

-

Resin Swelling: Place the resin (e.g., ~135 mg for 0.74 mmol/g loading) in a reaction vessel. Add DCM and allow it to swell for 30-60 minutes with gentle agitation. Drain the DCM.[7]

-

Initial Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[9]

-

Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

First Amino Acid Coupling (e.g., Fmoc-Thr-OH-¹⁵N):

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹⁵N (4 equivalents, ~0.4 mmol) and HBTU/HATU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents, ~0.8 mmol) to the solution to activate the amino acid. Allow to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality Check: The use of a slight excess of activated amino acid and coupling reagent drives the reaction to completion, ensuring a high yield at each step. The choice of HBTU/HATU is based on their efficiency in forming the active ester and minimizing racemization.[10]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times) to remove unreacted reagents.

-

Chain Elongation: Repeat steps 2 (Fmoc Deprotection), 3 (Coupling with the next amino acid in the sequence), and 4 (Washing) for each subsequent amino acid until the full peptide sequence is assembled.

-

Final Cleavage and Deprotection:

-

After the final coupling and washing steps, wash the peptide-resin with DCM (3-4 times) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[11]

-

Agitate gently at room temperature for 2-3 hours.

-

Expert Insight: The scavengers in the cleavage cocktail (Phenol, Water, TIS) are critical. TIS is particularly effective at quenching the reactive trityl cations generated from side-chain protecting groups, preventing re-attachment to sensitive residues like tryptophan or cysteine.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage solution away from the resin beads into a centrifuge tube containing cold diethyl ether.

-

A white precipitate (the crude peptide) should form. If not, placing the tube on dry ice can aid precipitation.[12]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.

-

Part 2: Peptide Purification and Verification

The crude peptide must be purified to remove deletion sequences and by-products from the synthesis and cleavage steps.

-

Purification: Purify the lyophilized crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[13]

-

Verification: Collect the fractions corresponding to the major peak, combine them, and confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass should correspond to the calculated mass of the peptide with one ¹⁵N atom.

Part 3: NMR Sample Preparation and HSQC Acquisition

Meticulous sample preparation is crucial for acquiring high-quality NMR data.

NMR Sample Preparation Protocol:

-

Dissolution: Dissolve the purified, lyophilized ¹⁵N-labeled peptide in the desired NMR buffer. A typical starting concentration for a synthetic peptide is 1-2 mM.[14]

-

Buffer Selection: The buffer should be chosen to maintain peptide solubility and stability. A common choice is a sodium phosphate or Tris buffer at a pH where the amide protons are slow to exchange with the solvent (typically pH < 6.5).[15]

-

D₂O Addition: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample. The D₂O provides the deuterium lock signal required for the spectrometer's field stability.[15]

-

Reference Standard: Add a chemical shift reference standard, such as DSS or TSP, to a final concentration of ~0.1 mM.

-

Final Volume: Adjust the final sample volume to ~500-600 µL for a standard 5 mm NMR tube.

-

Filtration/Centrifugation: Centrifuge the sample to remove any precipitate before transferring it to the NMR tube.[16]

HSQC Data Acquisition Parameters:

The following table provides a representative set of parameters for a standard ¹⁵N HSQC experiment on a 600 MHz spectrometer. These will need to be optimized for the specific instrument and sample.[17]

| Parameter | Recommended Value | Rationale |

| Pulse Program | hsqcetf3gpsi or similar | Sensitivity-enhanced, gradient-selected sequence for good water suppression and sensitivity. |

| ¹H Spectral Width | 12-16 ppm | To cover the full range of proton chemical shifts. |

| ¹⁵N Spectral Width | 30-35 ppm | Centered around 118-120 ppm to cover the amide nitrogen region. |

| Number of Scans | 8, 16, 32 (or more) | A multiple of 8 or 16. Increase for lower concentration samples to improve signal-to-noise. |

| Dummy Scans | 16 or 32 | To allow the spins to reach a steady state before data acquisition begins. |

| ¹H Data Points | 2048 (2k) | Determines the digital resolution in the direct dimension. |

| ¹⁵N Increments | 128-256 | Determines the digital resolution in the indirect dimension. More increments lead to better resolution but longer experiment time. |

| Recycle Delay (d1) | 1.0 - 1.5 s | The delay between scans. Should be ~1.25 * T₁ of the protons for optimal sensitivity. |

| Temperature | 298 K (25 °C) | Must be stable and regulated. Can be varied to study temperature-dependent conformational changes. |

Data Processing and Interpretation

Once acquired, the raw time-domain data (FID) must be processed to generate the final 2D spectrum.

Interpretation of the ¹⁵N HSQC Spectrum:

The final spectrum will have a proton (¹H) axis and a nitrogen (¹⁵N) axis. A single peak should be visible, corresponding to the amide N-H group of the ¹⁵N-labeled threonine residue.

-

Peak Position (Chemical Shift): The coordinates of this peak provide the ¹H and ¹⁵N chemical shifts for that specific threonine residue.

-

¹H Dimension: Amide proton signals typically resonate between 7.5 and 9.5 ppm. Shifts outside this range can indicate strong hydrogen bonding or unusual local environments.

-

¹⁵N Dimension: Amide nitrogen signals typically resonate between 105 and 130 ppm.

-

-

Peak Dispersion: For a peptide containing multiple ¹⁵N labels, a wide spread of peaks (good dispersion) is indicative of a stable, well-defined three-dimensional structure. Conversely, if all peaks are clustered in a narrow range of ¹H chemical shifts (~8.0-8.5 ppm), it suggests the peptide is largely unstructured or random coil.[5]

-

Interpreting Changes: The true power of this technique lies in comparing spectra under different conditions. For example, in a drug-binding experiment, you would acquire an HSQC spectrum of your ¹⁵N-Thr-labeled peptide both in the absence and presence of the target ligand. A change in the chemical shift of the threonine peak upon addition of the ligand is direct evidence that the environment of that specific residue has been perturbed, strongly suggesting its involvement in the binding interaction.

Troubleshooting and Advanced Considerations

| Problem | Potential Cause | Suggested Solution |

| Low peptide yield in SPPS | Incomplete coupling or deprotection. | Use a prediction tool for "difficult sequences"; consider double coupling for hindered amino acids; ensure high-purity, amine-free DMF.[18] |

| Peptide fails to precipitate | Peptide is short, highly polar, or too much TFA is present. | Reduce the volume of the cleavage cocktail; try precipitating in a 1:1 mixture of ether and pentane; or evaporate the solvent and purify directly.[12] |

| No/weak signal in HSQC | Low sample concentration; rapid amide proton exchange. | Increase peptide concentration; lower the sample pH to slow exchange (if stability permits); ensure proper spectrometer tuning.[15] |

| Purple/Red color during Thr coupling | Potential side reaction or premature deprotection. | This has been observed anecdotally, particularly at higher temperatures. Ensure no acid contamination and that the base (DIPEA) is added just before coupling.[19] |

Conclusion

The site-specific incorporation of Fmoc-Thr-OH-¹⁵N provides a powerful and precise tool for interrogating peptide structure and function using HSQC NMR. By following a robust workflow that integrates meticulous solid-phase synthesis, rigorous purification, and optimized NMR spectroscopy, researchers can gain invaluable, high-resolution insights into their systems of interest. This guide has detailed the causality and practical execution of each step, providing a comprehensive framework for both novice and experienced scientists in the fields of chemical biology and drug development. The ability to "shine a light" on a single residue within a complex biomolecule underscores the elegance and utility of combining isotopic labeling with modern NMR techniques.

References

-

A rapid procedure to isolate isotopically labeled peptides for NMR studies. (2014). Journal of Peptide Science. [Link]

-

A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. (2015). Protein Expression and Purification. [Link]

-

NMR sample preparation guidelines. (n.d.). polypice.com. [Link]

-

Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. [Link]

-

How to interpret a HSQC NMR Spectrum. (2013). YouTube. [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Biochemical Society Transactions. [Link]

-

Expressing 15N labeled protein. (n.d.). University of Warwick. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]

-

High-yield expression of isotopically labeled peptides for use in NMR studies. (2014). Journal of Peptide Science. [Link]

-

Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019). ACS Omega. [Link]

-

T2_15N_HSQC.nan. (2025). Protocols.io. [Link]

- Cleavage of synthetic peptides. (2015).

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

-

1H-15N HSQC. (2012). Protein NMR. [Link]

-

Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. (2004). Journal of the American Chemical Society. [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]

-

Collecting a 15N Edited HSQC. (2022). Powers Wiki - UNL. [Link]

-

Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. (2016). Journal of Biomolecular NMR. [Link]

-

What do you do when your peptide synthesis fails? (2023). Biotage. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). (n.d.). Academia.edu. [Link]

-

Peptide synthesis troubleshooting. (2023). Reddit. [Link]

-

Synthesis of 15N-Labeled Amino Acids. (2025). ResearchGate. [Link]

-

Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?. (2021). ResearchGate. [Link]

-

Successful Development of a Method for the Incorporation of Fmoc- Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. (n.d.). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. portlandpress.com [portlandpress.com]

- 5. High-yield expression of isotopically labeled peptides for use in NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. nmr-bio.com [nmr-bio.com]

- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 16. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]

- 18. biotage.com [biotage.com]

- 19. researchgate.net [researchgate.net]

cost-effectiveness of synthetic 15N labeling vs metabolic labeling

Cost-Effectiveness of Synthetic N Labeling vs. Metabolic Labeling

Executive Summary: The "Make vs. Buy" Decision

In structural biology and drug discovery, the choice between metabolic labeling (recombinant expression) and synthetic labeling (Solid Phase Peptide Synthesis - SPPS) for introducing Nitrogen-15 (

-

The Verdict:

-

Metabolic Labeling is the undisputed king of cost-effectiveness for Uniformly Labeled (

N) proteins >10 kDa . The cost per milligram drops precipitously as yield increases. -

Synthetic Labeling is the superior choice for peptides <50 residues or when site-specific labeling is required to resolve spectral crowding. It eliminates the "scrambling" noise inherent in biological systems but scales poorly with length.

-

This guide dissects the technical workflows, hidden failure modes, and economic crossover points of both methodologies.

Deep Dive: Metabolic Labeling (The Biological Route)

Metabolic labeling relies on the biosynthetic machinery of a host (typically E. coli or HEK293) to incorporate isotopes present in the growth medium.

The Mechanism & The "Scrambling" Trap

For uniform labeling, we use

-

Uniform Labeling: High fidelity. The organism builds all amino acids from the ammonium salt.

-

Selective Labeling (The Danger Zone): When adding specific

N-amino acids to suppress background, metabolic scrambling becomes the primary failure mode. Transaminases (e.g., Aspartate transaminase) will rapidly transfer the

Protocol: The "Spin-Down" Method (Marley et al.)

To maximize cost-effectiveness, we do not grow cells in labeled media from the start. We use the "High-Density Cell Growth & Exchange" method.[1][2] This reduces isotope usage by 4-fold .[2]

Step-by-Step Workflow:

-

Biomass Generation: Grow E. coli (BL21-DE3) in standard Luria Broth (LB) (unlabeled) until OD

reaches ~0.7–0.8. -

Harvest: Centrifuge at 4,000 x g for 15 mins. Discard LB.

-

Wash: Resuspend pellet in M9 salts (no nitrogen) to remove residual LB. Centrifuge again.

-

Resuspension: Resuspend cells in 25% of the original volume using M9 Minimal Media containing

NH -

Recovery: Shake for 1 hour to allow metabolic adaptation and clearance of unlabeled metabolites.

-

Induction: Add IPTG to induce expression. Harvest after 4–12 hours.

Visualization: Metabolic Workflow

Caption: The "Spin-Down" method concentrates biomass before introducing expensive isotopes, maximizing incorporation efficiency.

Deep Dive: Synthetic Labeling (The Chemical Route)

Synthetic labeling utilizes Solid Phase Peptide Synthesis (SPPS). Here, the

The Mechanism: Precision vs. Aggregation

SPPS offers absolute control. You can label Residue 14 and Residue 22, leaving Residue 18 unlabeled. This Sparse Labeling is impossible to achieve perfectly in bacteria due to scrambling.

The Limitation: The "Aggregation Barrier." As peptides grow (>30-40 residues), inter-chain hydrogen bonding on the resin causes aggregation, leading to deletion sequences. This drops the yield exponentially.

Protocol: Fmoc SPPS with Isotope Integration

-

Resin Loading: Start with Wang or Rink Amide resin.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF.

-

Activation: Activate the incoming Fmoc-

N-Amino Acid using HBTU/DIEA or DIC/Oxyma. Critical: Use only 1.5 - 2 equivalents of expensive isotope-labeled AA, compared to 5-10 eq for standard AA. -

Coupling: Allow reaction for 45-60 mins.

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

-

Cleavage: TFA/TIS/Water cocktail releases the peptide.

Visualization: SPPS Cycle

Caption: The SPPS cycle allows precise insertion of

Comparative Analysis: The Economic Showdown

The following data assumes 2025 market pricing estimates (Global Average).

Cost Drivers

| Feature | Metabolic Labeling ( | Synthetic Labeling (Fmoc- |

| Isotope Cost | Low (~$30–50 / g of | High (~$50–150 / g per Amino Acid) |

| Fixed Costs | High (Cloning, Media prep, Purification columns) | Low (Synthesizer runtime, Solvents) |

| Labor | High (3-5 days: Transformation to Purification) | Low (Automated synthesis + 1 day HPLC) |

| Yield | Variable (1 mg/L to 100 mg/L) | Linear (scales with resin loading) |

| Purity | High (>95% after Ni-NTA/SEC) | Variable (Needs HPLC for >95%) |

The "Crossover Point" Analysis

When does it become cheaper to synthesize?

-

Scenario A: 5 mg of a 30-mer Peptide (Uniform Labeling)

-

Scenario B: 10 mg of a 20 kDa Protein (Uniform Labeling)

-

Scenario C: Site-Specific Labeling (Valine-10 only)

Decision Matrix Diagram

Caption: Decision tree for selecting the optimal labeling strategy based on size, pattern, and quantity.

References

-

Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[2] Journal of Biomolecular NMR, 20(1), 71–75.[2]

-

Sivashanmugam, A., et al. (2009). Practical protocols for production of high-efficiency terrestrial and marine recombinant proteins. Protein Science, 18(5), 936–948.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Kay, L. E. (2011). Solution NMR spectroscopy of supra-molecular systems, key developments and future landscapes. Journal of Magnetic Resonance, 210(2), 159-170.

Sources

- 1. A method for efficient isotopic labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmiweb.com [pharmiweb.com]

- 9. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Synthesis Pricing [abiscientific.com]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 13. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

solid-phase peptide synthesis protocol for Fmoc-Thr-OH-15N

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Thr(tBu)-OH-15N

N) in SPPS.Executive Summary

The incorporation of isotopically labeled amino acids, such as Fmoc-Thr(tBu)-OH-15N , into peptide sequences is a critical step for heteronuclear NMR studies (HSQC/HMQC). Unlike standard SPPS, where reagents are used in high excess (5–10 equivalents), the high cost of

This protocol details a high-fidelity synthesis method designed to maximize coupling efficiency while minimizing reagent consumption (1.2–1.5 equivalents). It specifically addresses the unique challenges of Threonine: steric hindrance due to

Strategic Considerations & Mechanism

The "Economy vs. Purity" Paradox

Standard SPPS relies on kinetic superiority via concentration (Le Chatelier's principle). When reducing equivalents from 10x to 1.5x, the reaction kinetics slow significantly. To compensate, we must alter the activation chemistry:

-

Reagent Selection: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . HATU generates a highly reactive 7-azabenzotriazole active ester, which is faster and less prone to racemization than HBTU/HOBt esters, particularly for sterically hindered amino acids like Threonine.

-

Concentration: The coupling reaction volume is reduced by 40–50% compared to standard cycles to artificially increase the effective concentration of the

N monomer.

Threonine-Specific Risks

- -Elimination: Prolonged exposure to bases (piperidine) can cause the elimination of the side-chain tert-butyl ether, forming a dehydro-amino acid.

-

Racemization: While less prone than Cys or His, Thr can epimerize at the

-carbon during slow activations. The use of DIPEA (base) must be strictly controlled (2.0 eq relative to AA) to prevent base-catalyzed enolization.

Material Specifications

| Component | Grade/Specification | Role |

| Labeled Monomer | Fmoc-Thr(tBu)-OH-15N (>98% isotopic enrichment) | Target Building Block |

| Coupling Agent | HATU (High Purity) | Rapid Activator |

| Base | DIPEA (N,N-Diisopropylethylamine), biotech grade | Activator Base |

| Solvent | DMF (Anhydrous, amine-free) | Reaction Medium |

| Resin | Polystyrene or PEG-PS (Loading < 0.6 mmol/g preferred) | Solid Support |

| Monitor | Kaiser Test Kit (Ninhydrin, Phenol, KCN) | Colorimetric QC |

CRITICAL CHECK: Ensure your labeled Threonine has side-chain protection (tBu ). Using unprotected Fmoc-Thr-OH-15N will lead to extensive O-acylation (branching) and sequence failure.

Experimental Workflow (Visualization)

The following diagram illustrates the "Isotope Cycle," distinct from standard SPPS cycles due to the manual intervention and extended coupling times.

Caption: Workflow for high-fidelity incorporation of expensive isotopes. Note the external activation step to prevent resin-bound guanidinium formation.

Detailed Protocol

Step 1: Resin Preparation & Deprotection

-

Swelling: Ensure the resin-bound peptide (

) is fully swollen in DMF for 20 minutes. -

Deprotection: Treat with 20% Piperidine in DMF (v/v).

-

Cycle: 1 x 3 min, 1 x 12 min.

-

Note: Do not exceed 15 minutes total to minimize potential side reactions on previous sensitive residues.

-

-

Washing (Crucial): Wash thoroughly to remove all traces of piperidine, which would consume the expensive activated amino acid.

-

DMF (5 x 1 min).

-

DCM (3 x 1 min).

-

DMF (3 x 1 min).

-

Step 2: Stoichiometric Activation (The "Isotope Step")

Objective: Activate 1.2 to 1.5 equivalents of Fmoc-Thr(tBu)-OH-15N ensuring quantitative transfer.

-

Calculation: Calculate required mass for 1.5 equivalents relative to resin loading.

-

Dissolution: In a clean, dry vial, dissolve the amino acid and HATU (1.45 eq) in the minimum amount of anhydrous DMF required to solvate (approx. 0.2 M concentration).

-

Why 1.45 eq HATU? Always use slightly less coupling agent than amino acid. Excess HATU can react with the resin N-terminus to form a guanidinium cap, permanently terminating the chain [1].

-

-

Activation: Add DIPEA (3.0 eq) to the vial. Vortex briefly.

-

Timing: Allow to pre-activate for 30–60 seconds .

-

Warning: Do not pre-activate >2 mins. HATU active esters can epimerize or rearrange if left too long without the amine nucleophile.

-

Step 3: Coupling

-

Transfer: Immediately transfer the activated solution to the resin vessel.

-

Rinse: Rinse the activation vial with a tiny volume of DMF (100–200 µL) and add to resin to ensure 100% transfer.

-

Reaction: Agitate at Room Temperature for 3–4 hours .

-

Do not use Microwave heating for this step.[1] The risk of racemization and isotope loss outweighs the speed benefit.

-

-

End Point: Drain and wash with DMF (3x).[2]

Step 4: Quality Control (Kaiser Test)

Perform a Kaiser (Ninhydrin) test on a few resin beads.

-

Colorless/Yellow: Coupling complete (>99%). Proceed to capping.[3]

-

Blue/Purple: Incomplete coupling.

-

Troubleshooting: Do not add more 15N (too expensive). If the sequence allows, perform a second coupling with unlabeled Fmoc-Thr(tBu)-OH (0.5 eq) to cap the deletion, or simply cap with acetic anhydride if the % deletion is acceptable for the NMR experiment.

-

Step 5: Capping

Even if the Kaiser test is negative, perform a capping step to terminate any unreacted chains (deletion sequences are easier to filter out in NMR data than error sequences).

-

Reagent: Acetic Anhydride / DIPEA / DMF (10:5:85).

-

Time: 10 minutes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Blue Kaiser) | Moisture in solvent; Piperidine carryover. | Use fresh anhydrous DMF. Increase post-deprotection washes. |

| Racemization | Base excess; Prolonged activation. | Reduce DIPEA to 2.0 eq. Use Oxyma/DIC as an alternative to HATU if racemization persists [2].[4] |

| Double Peaks in NMR | Incomplete coupling or Rotamers. | Verify coupling efficiency via HPLC of a cleaved aliquot. |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

-

Isotope Labeling in Biomolecular NMR . (2011). Methods in Molecular Biology. Springer Protocols. Link

-

Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis.[1][2][3][6][7][8][9][10][11][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. bachem.com [bachem.com]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. biomatik.com [biomatik.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. peptide.com [peptide.com]

- 11. vapourtec.com [vapourtec.com]

- 12. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Optimized Coupling of 15N-Labeled Fmoc-Threonine in Solid-Phase Peptide Synthesis: An Application Guide

Introduction

The incorporation of isotopically labeled amino acids, such as 15N-labeled Fmoc-threonine, is a cornerstone of modern biochemical and pharmaceutical research. These labeled residues serve as invaluable probes in nuclear magnetic resonance (NMR) spectroscopy for protein structure and dynamics studies, and as internal standards in quantitative proteomics and metabolic flux analysis.[1] Threonine, with its β-hydroxyl group and sterically hindered nature, presents unique challenges in solid-phase peptide synthesis (SPPS).[2][3] The bulky tert-butyl (tBu) protecting group on the side chain, while necessary to prevent side reactions, further exacerbates these challenges.[2][4][5] This guide provides a comprehensive overview of the optimized conditions for the efficient and racemization-free coupling of 15N-labeled Fmoc-Thr(tBu)-OH, ensuring the integrity and yield of the final peptide product.

While stable isotope labeling does not alter the fundamental chemical reactivity of an amino acid, the high cost and critical nature of labeled reagents demand a "right-first-time" approach to synthesis.[1][6] Therefore, understanding the interplay between coupling reagents, bases, solvents, and potential side reactions is paramount.

The Challenge of Coupling Sterically Hindered Amino Acids

The primary obstacle in coupling Fmoc-Thr(tBu)-OH is the steric hindrance posed by the β-methyl and O-tert-butyl groups. This bulkiness can significantly slow down the rate of acylation of the free N-terminal amine of the growing peptide chain. Incomplete or slow coupling reactions can lead to the formation of deletion sequences, truncated peptides, and other impurities that complicate purification and reduce overall yield.[7][8]

Furthermore, the hydroxyl group of threonine can contribute to peptide chain aggregation through hydrogen bonding, which can physically obstruct the N-terminus from reacting with the incoming activated amino acid.[3][9]

Selection of Optimal Coupling Reagents and Conditions

The choice of coupling reagent is a critical determinant of success in SPPS, particularly for challenging residues like threonine.[4] Modern coupling reagents are broadly categorized into carbodiimides and uronium/aminium salt-based reagents.

Uronium/Aminium Salt-Based Reagents: The Preferred Choice

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have become the gold standard for coupling sterically hindered amino acids.[7][10] These reagents rapidly form highly reactive activated esters, driving the coupling reaction to completion and minimizing side reactions.[7]

-

HATU , in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), is highly recommended for coupling Fmoc-Thr(tBu)-OH.[4][7] The HOAt additive accelerates the coupling rate and suppresses racemization.

-

HBTU is another effective and widely used coupling reagent, often paired with HOBt (Hydroxybenzotriazole) and DIPEA.[4][5]

Carbodiimides: A Viable Alternative

Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), in the presence of an additive like HOBt or Oxyma Pure, are also effective.[4][10] This combination can be advantageous when base-free conditions are desired to minimize the risk of racemization.[10]

The Role of the Base

A tertiary amine base, typically DIPEA, is used to activate the coupling reagent and maintain a slightly basic pH to facilitate the reaction.[4][5][7] However, an excess of base should be avoided as it can promote side reactions, including racemization.[7] For particularly sensitive couplings, the weaker base 2,4,6-collidine has been recommended as a substitute for DIPEA.[7][10]

Solvent Considerations

N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the protected amino acids and the growing peptide chain on the resin.[4][5] In cases of severe aggregation, alternative solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts or DMSO may be beneficial.[9]

Comparative Performance of Common Coupling Reagents

The following table summarizes the performance of several common coupling reagents for the incorporation of sterically hindered amino acids like Fmoc-Thr(tBu)-OH.

| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |

| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[4] |

| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[4] |

| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98[4] |

| PyBOP | HOBt | DIPEA | DMF | 3 : 3 : 6 | 60-120 | ~95-98[7] |

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of Fmoc-threonine and subsequent synthesis steps. Awareness of these potential issues is crucial for troubleshooting and ensuring the synthesis of a high-purity peptide.

-

Racemization: The chiral integrity of the amino acid is paramount. While Nα-urethane protected amino acids are generally resistant to racemization, it can occur under inadequate coupling conditions.[7] The use of additives like HOBt or HOAt and avoiding excessive base helps to minimize this risk.[7][10]

-

Aggregation: As the peptide chain elongates, it can form secondary structures that lead to intermolecular aggregation, hindering further coupling and deprotection steps.[9][11] Strategies to overcome aggregation include using specialized solvents, elevated temperatures, or incorporating structure-disrupting elements like pseudoproline dipeptides.[9][11][12]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin.[7][9] It is particularly common with sequences containing proline as one of the first two residues.[9] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[9]

-

Premature Fmoc Cleavage: The Fmoc protecting group can be prematurely cleaved by the free amino group of the incoming amino acid during very slow coupling reactions.[7] Ensuring efficient and rapid coupling minimizes this risk.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the efficient coupling of 15N-labeled Fmoc-Thr(tBu)-OH.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

-

Peptide-resin with a free N-terminal amine

-

15N-labeled Fmoc-Thr(tBu)-OH

-

HATU

-

HOAt

-

DIPEA

-

DMF, peptide synthesis grade

-

Reaction vessel for manual or automated synthesis

Procedure (0.1 mmol scale):

-

Resin Preparation:

-

Activation of 15N-Fmoc-Thr(tBu)-OH:

-

In a separate vessel, dissolve 15N-Fmoc-Thr(tBu)-OH (e.g., 4 equivalents, ~0.4 mmol) and HATU (e.g., 3.9 equivalents, ~0.39 mmol) in DMF.

-

Add DIPEA (e.g., 8 equivalents, ~0.8 mmol) to the amino acid solution and allow the activation to proceed for a few minutes at room temperature.[5]

-

-